4-(pentyloxy)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-pentoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O3S2/c1-2-3-4-11-29-14-9-7-13(8-10-14)19(28)26-20-25-16(15-6-5-12-30-15)17(31-20)18(27)21(22,23)24/h5-10,12H,2-4,11H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBJADDDJXMWNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C(F)(F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(pentyloxy)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Benzamide Core: This step involves the reaction of 4-(pentyloxy)benzoic acid with an amine to form the benzamide core.
Introduction of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving thiourea and a halogenated precursor.
Attachment of the Thiophene Group: The thiophene group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Addition of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced through an acylation reaction using trifluoroacetic anhydride.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-(pentyloxy)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as ketones or nitro groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide core or the thiazole ring, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(pentyloxy)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Due to its unique structural features, this compound can be used in the development of advanced materials, such as organic semiconductors or liquid crystals.
Biological Studies: It can be used as a probe in biological studies to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: This compound can be utilized in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(pentyloxy)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related derivatives, focusing on substituent effects, physicochemical properties, and inferred biological activity.
Substituent Variations on the Benzamide Moiety
- 4-(Piperidine-1-sulfonyl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide (CAS 324541-20-0) Key Difference: Replaces the pentyloxy group with a piperidine-1-sulfonyl moiety. Molecular weight (529.58 g/mol) is higher due to the sulfonyl group, which may affect pharmacokinetics (e.g., reduced blood-brain barrier penetration) . Structural Inference: The trifluoroacetyl and thiophene groups are retained, suggesting shared electronic effects on the thiazole ring.
- N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Key Difference: Substitutes the pentyloxy group with a phenoxy moiety and replaces the trifluoroacetyl-thiophene-thiazole system with a simpler 4-methylphenyl-thiazole. Impact: The phenoxy group offers moderate lipophilicity but lacks the metabolic stabilization provided by the trifluoroacetyl group. Reported biological activity (129.23%, p < 0.05) suggests efficacy, though the target compound’s pentyloxy chain may improve membrane permeability .
Variations on the Thiazole Ring
- 4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 304864-52-6) Key Difference: Replaces the thiophene-trifluoroacetyl substituents with a 4-phenoxyphenyl group. The azepane sulfonyl group introduces steric bulk, possibly altering target selectivity .
- N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide Key Difference: Features a dimethoxyphenyl-thiazole core and a fluorophenyl-methoxybenzamide. Impact: Methoxy groups increase solubility but may reduce metabolic stability compared to the trifluoroacetyl group.
Functional Group Analogues
- 5-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-[4-(trifluoromethyl)benzyl]benzamide Key Difference: Replaces the thiazole-thiophene system with a thiazolidinone ring and substitutes the pentyloxy group with a trifluoromethylbenzyl group. The trifluoromethyl group enhances electronegativity, akin to the target compound’s trifluoroacetyl group .
Thiadiazole-Chalcone Hybrids
- (E)-N-(5-(3,4-Dihydroxyphenyl)-1,3,4-thiadiazol-2-yl)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzamide (5m)
- Key Difference : Combines a thiadiazole core with a chalcone moiety instead of a thiazole-trifluoroacetyl system.
- Impact : The chalcone group enables Michael addition reactivity, while the thiophene aligns with the target compound’s sulfur-containing heterocycle. Reported cytotoxicity (IC₅₀ = 9.12–12.72 μM in HeLa cells) suggests the target compound’s trifluoroacetyl-thiazole system may offer improved metabolic stability over the chalcone scaffold .
Comparative Data Table
Research Findings and Implications
- Lipophilicity and Permeability : The pentyloxy chain in the target compound likely enhances lipophilicity compared to smaller alkoxy or polar groups (e.g., methoxy, sulfonyl), improving membrane permeability .
- Electrophilic Reactivity : The trifluoroacetyl group’s strong electron-withdrawing nature may stabilize the thiazole ring and facilitate interactions with nucleophilic residues in biological targets, a feature absent in analogues with methyl or phenyl substituents .
- Metabolic Stability : The trifluoroacetyl group is less prone to oxidative metabolism than chalcone or ester moieties in related compounds, suggesting improved pharmacokinetics .
Biological Activity
The compound 4-(pentyloxy)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic molecule notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure comprising a pentyloxy group, a thiophene moiety, and a thiazole ring. The trifluoroacetyl group enhances its lipophilicity, potentially improving bioavailability.
Structural Formula
The structural formula can be represented as follows:
Anticancer Properties
Recent studies indicate that derivatives of thiazole and thiophene exhibit significant anticancer activity. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, including:
- Hepatocellular carcinoma (HepG2)
- Breast cancer (MCF-7)
- Prostate cancer (PC-3)
- Colorectal cancer (HCT-116)
Table 1: In Vitro Anti-Proliferative Activity
The mechanism of action involves the induction of apoptosis and cell cycle arrest, likely through the inhibition of key signaling pathways involved in tumor growth.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit bacterial growth and has potential applications in treating infections.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of DNA/RNA Synthesis : Similar to other thiazole derivatives, it may interfere with nucleic acid synthesis.
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells.
- Enzyme Inhibition : It may inhibit enzymes critical for tumor cell survival and proliferation.
Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against various cancer cell lines demonstrated significant cytotoxic effects. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner.
Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, the compound was tested against multiple bacterial strains. The findings revealed that it possessed notable antibacterial properties, particularly against Gram-positive bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
